4-(Oxetan-3-yloxy)benzene-1,2-diamine
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Overview
Description
4-(Oxetan-3-yloxy)benzene-1,2-diamine is a chemical compound with the molecular formula C9H12N2O2 It features an oxetane ring, which is a four-membered cyclic ether, attached to a benzene ring substituted with two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-yloxy)benzene-1,2-diamine typically involves the formation of the oxetane ring followed by its attachment to the benzene ring. One common method is the intramolecular cyclization of appropriate precursors. For instance, the oxetane ring can be synthesized through [2+2] cycloaddition reactions, such as the Paternò–Büchi reaction, which involves the photochemical reaction of an alkene with a carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Oxetan-3-yloxy)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups would yield nitro derivatives, while nucleophilic substitution of the oxetane ring could lead to various substituted benzene derivatives .
Scientific Research Applications
4-(Oxetan-3-yloxy)benzene-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Oxetan-3-yloxy)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Oxetan-3-yloxy)benzene-1,3-diamine
- 4-(Oxetan-3-yloxy)benzene-1,4-diamine
- 4-(Oxetan-3-yloxy)benzene-1,2-diol
Uniqueness
4-(Oxetan-3-yloxy)benzene-1,2-diamine is unique due to the specific positioning of the amino groups on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of the oxetane ring also imparts distinct physicochemical properties, such as increased stability and the ability to undergo specific ring-opening reactions .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-(oxetan-3-yloxy)benzene-1,2-diamine |
InChI |
InChI=1S/C9H12N2O2/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7/h1-3,7H,4-5,10-11H2 |
InChI Key |
JFCOZDJNNVNKJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
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